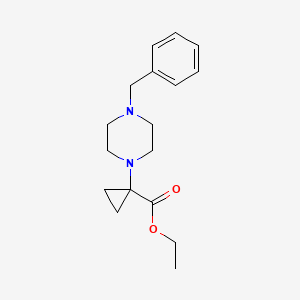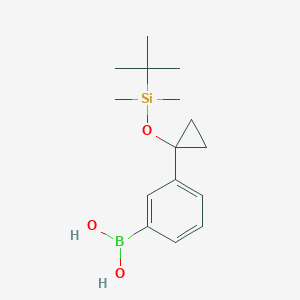
2-(2,2-Diethoxyethoxy)-4-bromo-1-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, two ethoxy groups, and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene typically involves the bromination of a suitable precursor, followed by the introduction of ethoxy and methoxy groups. One common method is the bromination of 2-(2,2-diethoxyethoxy)-1-methoxybenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ethoxy groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene depends on its interactions with specific molecular targets. The bromine atom and ethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene
- 4-bromo-2-(2,2-diethoxyethoxy)-1-chlorobenzene
- 4-bromo-2-(2,2-diethoxyethoxy)-1-nitrobenzene
Uniqueness
4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which impart distinct chemical properties
Propiedades
Fórmula molecular |
C13H19BrO4 |
|---|---|
Peso molecular |
319.19 g/mol |
Nombre IUPAC |
4-bromo-2-(2,2-diethoxyethoxy)-1-methoxybenzene |
InChI |
InChI=1S/C13H19BrO4/c1-4-16-13(17-5-2)9-18-12-8-10(14)6-7-11(12)15-3/h6-8,13H,4-5,9H2,1-3H3 |
Clave InChI |
YQHYJYZEIPEIRL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(COC1=C(C=CC(=C1)Br)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13982729.png)
![[4-(Piperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B13982730.png)
![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)

![9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole](/img/structure/B13982739.png)





